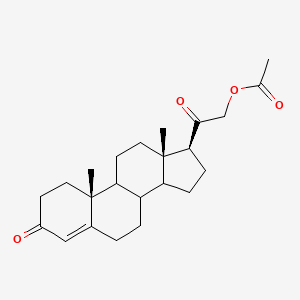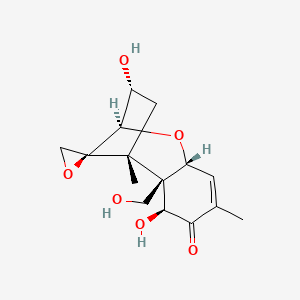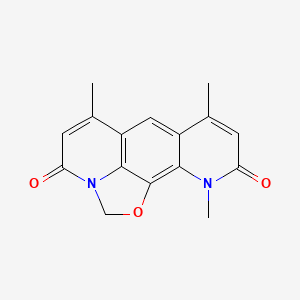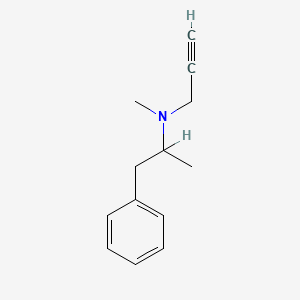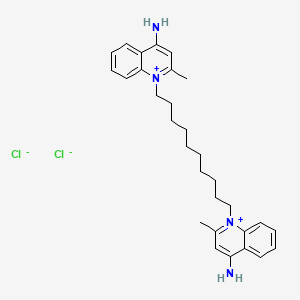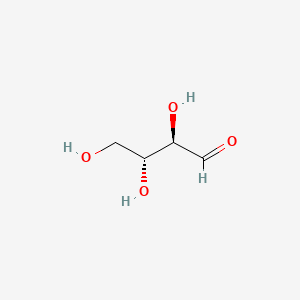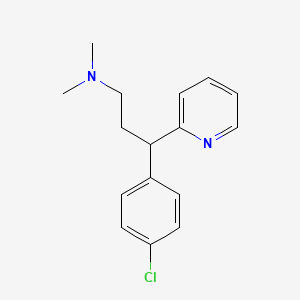
Dexclorfeniramina
Descripción general
Descripción
Dexchlorpheniramine is an antihistamine used to treat symptoms of allergies and the common cold . It is the pharmacologically active dextrorotatory isomer of chlorpheniramine . It is used to treat sneezing, runny nose, itching, watery eyes, hives, rashes, and other symptoms of allergies .
Synthesis Analysis
Dexchlorpheniramine synthesis involves a multi-step reaction with 4 steps . The process includes various techniques such as Schlenk technique and reactions at different temperatures .
Molecular Structure Analysis
The molecular formula of Dexchlorpheniramine is C16H19ClN2 . It has an average mass of 274.789 Da and a monoisotopic mass of 274.123688 Da . The molecule has 1 defined stereocentre .
Chemical Reactions Analysis
Dexchlorpheniramine is an antihistamine that disrupts histamine signaling by competing with histamine for cell receptor sites on effector cells .
Physical And Chemical Properties Analysis
Dexchlorpheniramine has a density of 1.1±0.1 g/cm3, a boiling point of 379.0±42.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . It also has an enthalpy of vaporization of 62.7±3.0 kJ/mol and a flash point of 183.0±27.9 °C .
Aplicaciones Científicas De Investigación
Aquí se presenta un análisis exhaustivo de las aplicaciones de investigación científica de la Dexclorfeniramina, centrándose en aplicaciones únicas:
Rinitis alérgica y vasomotora
La this compound se utiliza en la investigación para estudiar su eficacia en el tratamiento de los síntomas de la rinitis alérgica y vasomotora, que incluye estornudos, secreción nasal y congestión nasal .
Conjuntivitis alérgica
Los estudios han explorado el papel de la this compound en el alivio de la conjuntivitis alérgica, que se caracteriza por picazón y ojos llorosos .
Urticaria y angioedema
Se han realizado investigaciones sobre la eficacia de la this compound en el tratamiento de la urticaria (ronchas) y el angioedema, que son reacciones que implican hinchazón y enrojecimiento de la piel .
Síntomas del resfriado común
La this compound se investiga por su potencial para aliviar los síntomas asociados con el resfriado común, como los estornudos y la secreción nasal .
Prurito (picazón)
Los ensayos clínicos han evaluado el uso de this compound en el manejo del prurito o picazón severa, que puede afectar significativamente la calidad de vida .
Química analítica
En la investigación farmacéutica, la this compound se utiliza como estándar en química analítica para el desarrollo de ensayos, como métodos de HPLC para determinar su concentración en jarabes farmacéuticos .
Toxicología forense
La this compound también es objeto de interés en toxicología forense para desarrollar métodos para detectar su presencia en muestras biológicas, como sangre de casos de autopsia .
Estudios comparativos de antihistamínicos
Sirve como agente de comparación en estudios que evalúan la eficacia de otros antihistamínicos o agentes terapéuticos para reacciones alérgicas y sus mecanismos .
Cada aplicación proporciona una visión única de la versatilidad de la this compound en la investigación científica en diversos campos.
Simultaneous Assay of Dexchlorpheniramine Maleate, Betamethasone, and Sodium Benzoate Determination of Acetaminophen, Dexchlorpheniramine, Caffeine, Cotinine in Autopsy Cases Dexchlorpheniramine Maleate - DrugBank Online Gabapentin versus Dexchlorpheniramine as Treatment for Pruritus Dexchlorpheniramine - National Center for Advancing Translational Sciences Dexchlorpheniramine; Side Effects, Uses & Dosage - Drugs.com
Mecanismo De Acción
Target of Action
Dexchlorpheniramine primarily targets H1-receptor sites on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract . These receptors are involved in allergic reactions and are activated by histamine, a compound released by the body during an allergic response .
Mode of Action
Dexchlorpheniramine acts as a competitive antagonist at H1-receptor sites . It competes with histamine for these receptor sites, effectively blocking histamine from binding and activating the receptors . This action disrupts histamine signaling, preventing the typical symptoms of an allergic reaction .
Biochemical Pathways
In allergic reactions, an allergen binds to IgE antibodies on mast cells and basophils. This triggers a series of events that eventually leads to cell-degranulation and the release of histamine (and other chemical mediators) from the mast cell or basophil . Histamine can react with local or widespread tissues through histamine receptors, causing symptoms such as itching, vasodilation, hypotension, flushing, headache, tachycardia, and bronchoconstriction . By blocking H1-receptors, dexchlorpheniramine interrupts this pathway and alleviates these symptoms .
Pharmacokinetics
Dexchlorpheniramine is well absorbed following oral administration, but only 25–45% of a single oral dose reaches the systemic circulation as unchanged drug . The time to peak concentration is approximately 3 hours, and the elimination half-life is between 20 to 30 hours . This means that the drug has a relatively long duration of action, allowing for less frequent dosing .
Result of Action
The molecular and cellular effects of dexchlorpheniramine’s action result in the alleviation of allergic symptoms. By blocking H1-receptors, dexchlorpheniramine prevents histamine from causing symptoms such as itching, vasodilation, hypotension, flushing, headache, tachycardia, and bronchoconstriction . This results in effective, temporary relief of sneezing, watery and itchy eyes, and runny nose due to hay fever and other upper respiratory allergies .
Safety and Hazards
Dexchlorpheniramine may cause dizziness or drowsiness, and it is advised to avoid driving, operating machinery, or performing other hazardous activities while taking it . It is also recommended to use alcohol cautiously while taking dexchlorpheniramine as alcohol may increase drowsiness and dizziness . It is not recommended for use in newborn or premature infants, and in nursing mothers .
Propiedades
IUPAC Name |
(3S)-3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13/h3-9,11,15H,10,12H2,1-2H3/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYKEARSMXGVTM-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC[C@@H](C1=CC=C(C=C1)Cl)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
113-92-8 (unspecified maleate [1:1]), 56343-98-7 (mono-hydrochloride) | |
| Record name | Dexchlorpheniramine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025523971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50180225 | |
| Record name | Dexchlorpheniramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50180225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
142 °C @ 1.0 mm Hg /Racemate/ | |
| Record name | DEXCHLORPHENIRAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3054 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
WHITE CRYSTALLINE POWDER; ODORLESS; 1 G SOL IN 4 ML WATER; SOL IN ALC, CHLOROFORM; SLIGHTLY SOL IN BENZENE, ETHER /MALEATE/ | |
| Record name | DEXCHLORPHENIRAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3054 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Antihistamines used in the treatment of allergy act by competing with histamine for H1-receptor sites on effector cells. They thereby prevent, but do not reverse, responses mediated by histamine alone. Antihistamines antagonize, in varying degrees, most of the pharmacological effects of histamine, including urticaria and pruritus. Also, the anticholinergic actions of most antihistamines provide a drying effect on the nasal mucosa. /Antihistamines/, DEXCHLORPHENIRAMINE MALEATE ANTAGONIZES MANY OF CHARACTERISTIC EFFECTS OF HISTAMINE., WHEN TESTED IN DOGS, ANTIHISTAMINIC POTENCY OF DEXTRO ISOMER WAS 100 TIMES GREATER THAN THAT OF LEVO ISOMER, & 2.5 TIMES GREATER THAN RACEMIC FORM. ON CIRCUS-MOVEMENT ATRIAL FLUTTER, LEVO FORM WAS 1.4 & 2.3 TIMES THAT OF RACEMIC & DEXTRO CMPD., H1 antagonists inhibit most responses of smooth muscle to histamine. Antagonism of the constrictor action of histamine on respiratory smooth muscle is easily shown in vivo and in vitro. /Histamine Antagonists: H1 Antagonists/, For more Mechanism of Action (Complete) data for DEXCHLORPHENIRAMINE (7 total), please visit the HSDB record page. | |
| Record name | DEXCHLORPHENIRAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3054 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
OILY LIQUID | |
CAS RN |
25523-97-1 | |
| Record name | (+)-Chlorpheniramine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25523-97-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dexchlorpheniramine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025523971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dexchlorpheniramine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13679 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dexchlorpheniramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50180225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dexchlorpheniramine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.779 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEXCHLORPHENIRAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Q9Q0B929N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DEXCHLORPHENIRAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3054 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Dexchlorpheniramine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0240218 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
CRYSTALS FROM ETHYL ACETATE; MP: 113-115 °C; SPECIFIC OPTICAL ROTATION (DIMETHYLFORMAMIDE): +44.3 DEG @ 25 °C/D, PH OF 1% SOLN 4-5 /D-FORM, MALEATE/ | |
| Record name | DEXCHLORPHENIRAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3054 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of dexchlorpheniramine?
A1: Dexchlorpheniramine maleate functions as a first-generation H1 histamine antagonist. It competitively blocks H1 receptors, thus preventing histamine from binding and exerting its effects on bronchial smooth muscle, capillaries, and gastrointestinal (GI) smooth muscle [].
Q2: How does dexchlorpheniramine impact allergic reactions?
A2: By blocking H1 receptors, dexchlorpheniramine prevents histamine-induced bronchoconstriction, vasodilation, increased capillary permeability, and GI smooth muscle spasms. This action helps alleviate symptoms associated with allergies, such as sneezing, runny nose, and itching [].
Q3: What is the molecular formula and weight of dexchlorpheniramine maleate?
A3: Unfortunately, the provided research papers do not explicitly state the molecular formula and weight of dexchlorpheniramine maleate.
Q4: Is there spectroscopic data available for dexchlorpheniramine in these research articles?
A4: While the research papers discuss using spectroscopic methods like UV spectrophotometry and LC-MS/MS for analysis, they do not provide detailed spectroscopic data for dexchlorpheniramine [, , , ].
Q5: What is known about the stability of dexchlorpheniramine under various conditions?
A5: One study explored the stability of dexchlorpheniramine maleate in orally dissolving films (ODFs) using Kollicoat Protect as the film-forming material. The research revealed that the ODFs remained stable under both long-term and accelerated conditions when packed in prototype packaging [].
Q6: Are there specific formulation strategies mentioned to enhance dexchlorpheniramine's stability, solubility, or bioavailability?
A6: Research indicates that formulating dexchlorpheniramine maleate into an oral floating drug delivery system using HPMC and Carbopol 934P can prolong drug release for at least 16 hours, potentially improving bioavailability and patient compliance [].
Q7: What are the pharmacokinetic parameters of dexchlorpheniramine?
A7: A study examining the pharmacokinetics of dexchlorpheniramine maleate oral solution in healthy volunteers found that its elimination half-life (t1/2) ranged from 19.66 to 20.49 hours. The area under the curve (AUC0-t) demonstrated a linear correlation with dosage, suggesting linear pharmacokinetics within the tested dosage range [].
Q8: What are the known adverse effects associated with dexchlorpheniramine?
A8: A common adverse effect associated with dexchlorpheniramine is drowsiness, particularly with first-generation formulations. This effect was more pronounced compared to newer antihistamines like terfenadine [, , ].
Q9: Are there any reported cases of hypersensitivity reactions to dexchlorpheniramine?
A9: Yes, a case report described a patient experiencing an anaphylactic reaction after intravenous administration of dexchlorpheniramine, highlighting the potential for hypersensitivity reactions to this drug []. Another case report mentioned a potential cross-reaction between ranitidine and dexchlorpheniramine, although further investigation is needed to confirm this interaction [].
Q10: Which analytical techniques have been employed to quantify dexchlorpheniramine in biological samples?
A10: Researchers have used techniques like HPLC-ESI-MS/MS and UHPLC-MS/MS to quantify dexchlorpheniramine in human plasma [, ]. These methods provide high sensitivity and selectivity for accurate drug level measurements.
Q11: Are there any validated analytical methods for analyzing dexchlorpheniramine in pharmaceutical formulations?
A11: A validated HPLC method was developed for the simultaneous determination of betamethasone, dexchlorpheniramine maleate, and sodium benzoate in pharmaceutical syrups. This method utilized a C18 column and UV-Vis detection for accurate quantification of the three components [].
Q12: Does dexchlorpheniramine interact with alcohol?
A12: Combining dexchlorpheniramine with alcohol can have synergistic effects, leading to enhanced impairment in some psychomotor tests. Additionally, the recovery from the effects of this combination might be delayed compared to either substance alone [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



